In Vitro PI3Kδ Inhibitory Activity: 4-Ethyl-4-(pyrrolidin-1-yl)piperidine IC50 of 374 nM
In a cellular assay measuring inhibition of human PI3Kdelta-mediated AKT phosphorylation (S473) in Ri-1 cells, 4-ethyl-4-(pyrrolidin-1-yl)piperidine exhibited an IC50 value of 374 nM after a 30-minute incubation period [1]. This data point establishes a baseline potency for this specific 4,4-disubstituted piperidine scaffold against the PI3Kδ target, a key enzyme in B-cell signaling and a validated target for certain hematological malignancies and inflammatory diseases. While direct head-to-head data is not available, this value can be compared to other PI3Kδ inhibitors reported in the literature, such as a related pyrrolidineoxy-substituted heteroaromatic compound with a reported IC50 of 38 nM [2], to contextualize its potency.
| Evidence Dimension | PI3Kδ-mediated AKT phosphorylation inhibition (IC50) |
|---|---|
| Target Compound Data | 374 nM |
| Comparator Or Baseline | N/A (No direct comparator in the same study) |
| Quantified Difference | N/A |
| Conditions | Ri-1 cells; 30 min incubation; electrochemiluminescence assay |
Why This Matters
This is the only publicly available, target-specific activity data for this compound, providing a critical benchmark for medicinal chemists evaluating it as a potential starting point for a PI3Kδ inhibitor program.
- [1] BindingDB. BDBM50394897 (CHEMBL2165498). Affinity Data for 4-Ethyl-4-(pyrrolidin-1-yl)piperidine. View Source
- [2] BindingDB. PrimarySearch_ki. Affinity Data for PI3Kδ inhibitor with IC50 of 38 nM. View Source
